molecular formula C31H27N3O3 B11537063 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzoate

4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzoate

Cat. No.: B11537063
M. Wt: 489.6 g/mol
InChI Key: JLIRQBQUVJXUJY-UZWMFBFFSA-N
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Description

4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound that features a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects against various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    Isoquinoline: An oxidized form with distinct chemical properties.

    N-Phenyl-1,2,3,4-tetrahydroisoquinoline: A related compound with a phenyl group attached to the nitrogen atom.

Uniqueness

4-[(E)-[({4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL BENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H27N3O3

Molecular Weight

489.6 g/mol

IUPAC Name

[4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C31H27N3O3/c35-30(26-14-10-24(11-15-26)21-34-19-18-25-6-4-5-9-28(25)22-34)33-32-20-23-12-16-29(17-13-23)37-31(36)27-7-2-1-3-8-27/h1-17,20H,18-19,21-22H2,(H,33,35)/b32-20+

InChI Key

JLIRQBQUVJXUJY-UZWMFBFFSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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